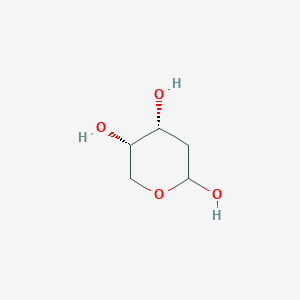

2-Deoxy-L-ribopyranose

Übersicht

Beschreibung

2-Deoxy-L-ribopyranose is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Deoxy-L-ribopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-L-ribopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Improvements

Wu Jian-guo (2009) reported on improving the synthesis of 2-deoxy-α-1,3,4-O-phenyl-L-arabopyranose, a main intermediate of 2-deoxy-L-ribose, leading to a more practical process with higher yield (Wu Jian-guo, 2009).

Stereochemistry in Nucleosides

Guppi et al. (2006) developed a stereoselective synthesis of l-2-deoxy-beta-ribo-hexopyranosyl nucleosides, useful in preparing various natural and unnatural hexopyranosyl nucleosides analogues (Guppi et al., 2006).

Gas Phase Conformational Studies

Azofra et al. (2014) explored the conformational landscape of D-ribose and 2-deoxy-D-ribose in the gas phase, providing insights into their stable structures (Azofra et al., 2014).

Disaccharide Nucleosides Research

Efimtseva et al. (2001) synthesized disaccharide nucleosides with various substituents, contributing to the understanding of DNA/RNA duplex stability (Efimtseva et al., 2001).

Thio-Derivatives Synthesis

Lalot et al. (2002) synthesized 5-thio-D-ribopyranose, a derivative of D-ribopyranose, demonstrating alternative synthetic pathways (Lalot et al., 2002).

NMR Analysis of Tautomerism

Bauer et al. (1986) provided a complete analysis of the dynamics of ring-chain tautomerism in 2-deoxy-D-ribose using NMR techniques (Bauer et al., 1986).

Enzymatic Properties of Modified Oligonucleotides

Cameron (1999) focused on synthesizing base-modified nucleosides to explore DNA duplex stability and the potential for nucleoside analogues in various applications (Cameron, 1999).

Stereoselective Syntheses

Tatsuta et al. (1989) achieved stereoselective preparation of 2-deoxy-β-arabino- and ribopyranosyl cyanides, contributing to the synthesis of biologically active products (Tatsuta et al., 1989).

Structural Preferences in Solution

Quesada‐Moreno et al. (2013) studied the structural preferences of D-ribose and 2-deoxy-D-ribose in water solution and solid phase, using theoretical and experimental methods (Quesada‐Moreno et al., 2013).

Glycosyl Donors and Intermediates

Priebe et al. (1991) synthesized 2-deoxy-1-O-silylated-β-hexopyranoses, demonstrating their application in the direct synthesis of glycosides and other transformations (Priebe et al., 1991).

Eigenschaften

IUPAC Name |

(4R,5S)-oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-OVEKKEMJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](COC1O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-L-erythro-pentopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

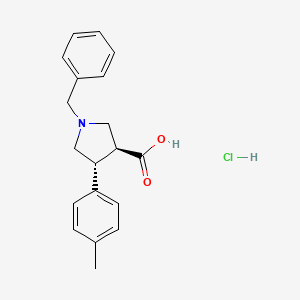

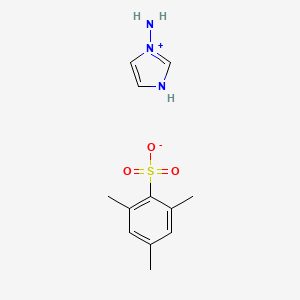

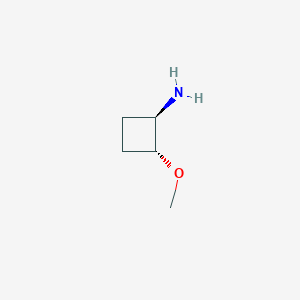

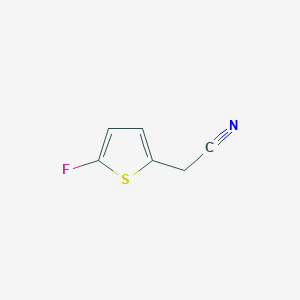

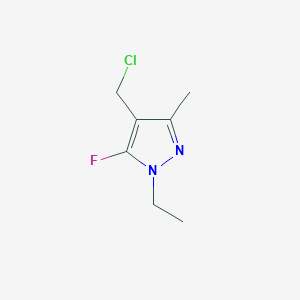

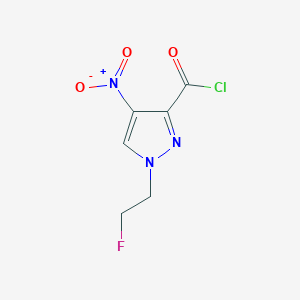

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B8020171.png)